Methyl 2-(isoquinolin-1-yl)propanoate
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Overview
Description
Methyl 2-(isoquinolin-1-yl)propanoate is a chemical compound with the molecular formula C13H13NO2. It is an ester derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(isoquinolin-1-yl)propanoate can be synthesized through various methods. One common approach involves the esterification of isoquinoline-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient catalytic processes. For example, the use of metal catalysts in a continuous flow reactor can enhance the reaction rate and yield. Additionally, solvent-free conditions or the use of environmentally friendly solvents like water or ethanol may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(isoquinolin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 2-(isoquinolin-1-yl)propanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include isoquinoline-1-carboxylic acid derivatives, 2-(isoquinolin-1-yl)propanol, and various amides or ester derivatives .
Scientific Research Applications
Methyl 2-(isoquinolin-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of methyl 2-(isoquinolin-1-yl)propanoate involves its interaction with specific molecular targets. Isoquinoline derivatives are known to interact with various enzymes and receptors in biological systems. The ester group in the compound can undergo hydrolysis to release isoquinoline-1-carboxylic acid, which may then interact with biological targets. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate: This compound has a similar structure but contains a dioxo group, which may confer different chemical and biological properties.
Isoquinolone derivatives: These compounds share the isoquinoline core structure and exhibit similar biological activities.
Uniqueness
Methyl 2-(isoquinolin-1-yl)propanoate is unique due to its specific ester functional group, which allows for diverse chemical modifications and potential biological activities. Its versatility in chemical reactions and applications in various fields makes it a valuable compound for scientific research .
Properties
IUPAC Name |
methyl 2-isoquinolin-1-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16-2)12-11-6-4-3-5-10(11)7-8-14-12/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNKIRVFBHIHMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC2=CC=CC=C21)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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